Product packaging for 2-(2-phenylethyl)oxirane(Cat. No.:CAS No. 1126-76-7)

2-(2-phenylethyl)oxirane

Cat. No.: B1266189
CAS No.: 1126-76-7
M. Wt: 148.2 g/mol
InChI Key: JVGAGAVQROERFI-UHFFFAOYSA-N
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Description

Significance of Oxirane Chemistry in Contemporary Organic Synthesis

Oxiranes, also known as epoxides, are cyclic ethers that contain a three-membered ring consisting of one oxygen and two carbon atoms. fiveable.me This ring is characterized by significant ring strain, which renders epoxides highly reactive towards nucleophiles. fiveable.melumenlearning.com The high reactivity and the diverse transformations that epoxides can undergo make them exceptionally versatile intermediates in organic synthesis. fiveable.meacs.org

The primary reactivity of epoxides involves ring-opening reactions initiated by nucleophilic attack. lumenlearning.com This process relieves the inherent ring strain and allows for the formation of new carbon-heteroatom and carbon-carbon bonds. fiveable.me A wide array of nucleophiles, including alcohols, amines, and thiols, can be employed to open the epoxide ring, leading to a variety of functionalized products. fiveable.me This versatility allows chemists to construct complex molecules and introduce specific stereochemistry.

Epoxides are typically synthesized through the oxidation of alkenes, a process known as epoxidation. fiveable.meyoutube.com The development of stereoselective epoxidation methods has been a major focus in organic chemistry, enabling the synthesis of chiral epoxides which are crucial building blocks for the enantioselective synthesis of pharmaceuticals and other biologically active compounds. nih.govpsu.edu The ability to control the stereochemical outcome of both the formation and the subsequent ring-opening of epoxides is a cornerstone of modern asymmetric synthesis. lumenlearning.comorganic-chemistry.org

Overview of Research Directions for 2-(2-Phenylethyl)oxirane and Related Epoxide Systems

Research involving this compound and analogous epoxides is primarily focused on their stereoselective synthesis and subsequent transformations. The presence of a chiral center in this compound means that its synthesis and reactions are of significant interest in the field of asymmetric catalysis.

Key Research Areas:

Catalytic Asymmetric Epoxidation: A major research thrust is the development of catalytic methods to produce enantiomerically enriched this compound from its corresponding alkene, 4-phenyl-1-butene (B1585249). Chiral catalysts are employed to control the stereochemical outcome of the epoxidation reaction, yielding either the (R)- or (S)-enantiomer of the epoxide. nih.govmsu.edu

Kinetic Resolution: For racemic mixtures of this compound, kinetic resolution is a widely studied method to separate the two enantiomers. This technique involves reacting the racemic epoxide with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. wikipedia.org This allows for the isolation of one enantiomer in high enantiomeric excess. wikipedia.orgnih.gov For example, hydrolytic kinetic resolution (HKR) has been shown to be effective for a range of terminal epoxides, yielding both the unreacted epoxide and the resulting 1,2-diol product in high enantiomeric purity. wikipedia.org

Enantioselective Ring-Opening Reactions: Another significant area of investigation is the development of catalysts for the enantioselective ring-opening of epoxides. These reactions allow for the creation of new stereocenters with high control, leading to a variety of chiral alcohols and other functionalized molecules. organic-chemistry.orgnih.gov Research in this area explores the use of novel chiral ligands and Lewis acids to catalyze the addition of nucleophiles to epoxides like this compound with high regioselectivity and enantioselectivity. organic-chemistry.orgnih.gov

The findings from these research directions contribute to the development of efficient and selective methods for the synthesis of complex chiral molecules, which have broad applications in medicinal chemistry and materials science. youtube.comrsc.orgnih.gov

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₂O
Molar Mass 148.20 g/mol
Appearance Colorless liquid (typical)
Synonyms (4-Phenyl-1,2-epoxybutane), 3,4-Epoxy-1-phenylbutane
Chirality Chiral

Table 2: Research Focus on this compound and Related Systems

Research AreaDescriptionKey Findings/Methods
Asymmetric Epoxidation Enantioselective synthesis from the corresponding alkene.Use of chiral ketone catalysts and various oxidants to achieve high enantiomeric excess (ee). nih.gov
Kinetic Resolution Separation of racemic mixtures to obtain enantiopure epoxide.Hydrolytic Kinetic Resolution (HKR) using chiral catalysts to provide both unreacted epoxide and diol product with high ee. wikipedia.org
Enantioselective Ring-Opening Catalytic opening of the epoxide ring with various nucleophiles to form new chiral centers.Use of chiral Lewis acid catalysts to control the regioselectivity and stereoselectivity of the nucleophilic attack. organic-chemistry.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1266189 2-(2-phenylethyl)oxirane CAS No. 1126-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)oxirane
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InChI

InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JVGAGAVQROERFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50920840
Record name 2-(2-Phenylethyl)oxirane
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Molecular Weight

148.20 g/mol
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CAS No.

1126-76-7
Record name 2-(2-Phenylethyl)oxirane
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Record name (3,4-Epoxybutyl)benzene
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Record name 2-(2-Phenylethyl)oxirane
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Record name 2-(2-phenylethyl)oxirane
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Record name (3,4-EPOXYBUTYL)BENZENE
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Advanced Synthetic Methodologies for 2 2 Phenylethyl Oxirane and Its Analogs

Stereoselective and Enantioselective Synthesis of 2-(2-Phenylethyl)oxirane and Related Epoxides

Achieving high levels of stereocontrol is paramount in the synthesis of chiral epoxides such as this compound. The following sections detail prominent strategies that leverage chiral auxiliaries, catalytic asymmetric epoxidation, and kinetic resolution to access these valuable compounds in high enantiopurity.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Precursors

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of desired stereoisomers by temporarily introducing a chiral directing group. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of well-established methodologies, such as those employing Evans oxazolidinones, can be applied.

In a hypothetical application of Evans auxiliaries, one could envision a strategy starting from a prochiral carboxylic acid derivative. The chiral auxiliary, for instance, a valine-derived oxazolidinone, would be acylated with a suitable substrate. Subsequent diastereoselective alkylation of the enolate, followed by reduction and cyclization, would lead to the formation of the chiral epoxide. The high degree of facial selectivity imparted by the bulky substituent on the oxazolidinone ring is crucial for the stereochemical outcome of the alkylation step. Following the key bond-forming reaction, the chiral auxiliary can be cleaved and recovered for reuse.

Another approach involves the use of chiral precursors derived from the chiral pool. For example, the enantiospecific synthesis of related azido-substituted phenylethyl oxiranes has been achieved starting from commercially available diethyl D-tartrate. This strategy relies on a series of stereocontrolled transformations, including the regioselective opening of a chiral epoxide intermediate with a phenyl-containing nucleophile, to construct the desired carbon skeleton with the correct absolute stereochemistry.

Catalytic Asymmetric Epoxidation Strategies

Catalytic asymmetric epoxidation of alkenes represents one of the most direct and atom-economical methods for the synthesis of chiral epoxides. The precursor to this compound is 4-phenyl-1-butene (B1585249). Various catalytic systems have been developed for the enantioselective epoxidation of terminal alkenes.

The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides from carbonyl compounds. It involves the reaction of a sulfur ylide, typically generated from a sulfonium (B1226848) or sulfoxonium salt, with an aldehyde or ketone. To synthesize this compound via this method, the corresponding aldehyde, 3-phenylpropanal, would be the starting material. The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement of the sulfur leaving group to form the oxirane ring.

For an asymmetric version of this reaction, a chiral sulfur ylide is required. The development of catalytic asymmetric Corey-Chaykovsky reactions has seen the use of chiral sulfides in the presence of a metal catalyst and a stoichiometric amount of a diazo compound as the carbene source. The chiral environment created by the metal-ligand complex directs the approach of the ylide to the aldehyde, leading to the formation of one enantiomer of the epoxide in excess. While this method is powerful, its application to the synthesis of this compound would depend on the development of a suitable chiral sulfide (B99878) and catalyst system that is effective for 3-phenylpropanal.

A study on a simplified Corey-Chaykovsky epoxidation has reported the synthesis of the related compound, 2-methyl-2-(2-phenylethyl)oxirane, from the corresponding ketone. researchgate.net This demonstrates the feasibility of this approach for structurally similar substrates.

Organometallic catalysts have been extensively studied for the asymmetric epoxidation of unfunctionalized alkenes. A prominent example is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as the catalyst. rsc.org This method is particularly effective for the enantioselective epoxidation of cis-disubstituted and certain other classes of alkenes. While terminal alkenes like 4-phenyl-1-butene are generally less reactive and provide lower enantioselectivities with traditional Jacobsen catalysts, modifications to the catalyst structure and reaction conditions have been explored to address this challenge. rsc.org

The proposed mechanism involves the formation of a high-valent manganese-oxo species, which then transfers its oxygen atom to the alkene. The chiral salen ligand creates a dissymmetric environment around the metal center, dictating the facial selectivity of the epoxidation.

Catalyst SystemSubstrateOxidantEnantiomeric Excess (ee)
Chiral Mn-salen (Jacobsen-Katsuki)General Terminal AlkenesNaOCl, m-CPBAModerate to Good
Chiral Ti-salenGeneral Terminal AlkenesH₂O₂Good to Excellent

Table 1: Representative Organometallic Catalyst Systems for Asymmetric Epoxidation of Terminal Alkenes.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. The Shi epoxidation, for instance, employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the stoichiometric oxidant. rsc.org The active oxidizing species is believed to be a chiral dioxirane (B86890) generated in situ. This method has proven to be highly effective for the epoxidation of various alkenes, including trans-disubstituted and trisubstituted olefins. rsc.org For terminal alkenes like 4-phenyl-1-butene, the enantioselectivities are often lower compared to other substrate classes. However, the development of second-generation catalysts and optimization of reaction conditions have led to significant improvements.

The stereochemical outcome of the Shi epoxidation is rationalized by the steric hindrance on one face of the dioxirane, which directs the alkene to approach from the less hindered face.

Catalyst SystemSubstrateOxidantEnantiomeric Excess (ee)
Shi Catalyst (Fructose-derived)General Terminal AlkenesOxoneModerate to Good

Table 2: Representative Organocatalytic System for Asymmetric Epoxidation of Terminal Alkenes.

Hydrolytic Kinetic Resolution (HKR) for Enantiopure Epoxides

Hydrolytic kinetic resolution (HKR) is a highly efficient method for obtaining enantiopure epoxides from a racemic mixture. This strategy relies on the selective reaction of one enantiomer of the epoxide with a nucleophile, typically water, in the presence of a chiral catalyst, leaving the unreacted epoxide in high enantiomeric excess. The Jacobsen chiral (salen)Co(III) complexes are exceptionally effective catalysts for the HKR of terminal epoxides. unipd.itnih.gov

In the HKR of racemic this compound, one enantiomer would be selectively hydrolyzed to the corresponding 1,2-diol, while the other enantiomer would remain unreacted. This method is known for its broad substrate scope, low catalyst loadings, and the use of water as an inexpensive and environmentally benign reagent. unipd.itnih.gov The reaction typically affords both the recovered epoxide and the diol product in high enantiomeric purity. unipd.itnih.gov The selectivity factors for the HKR of terminal epoxides are often very high, allowing for the isolation of the desired epoxide with >99% ee. unipd.itnih.gov

Catalyst SystemSubstrateNucleophileOutcome
Chiral (salen)Co(III) (Jacobsen)Racemic Terminal EpoxidesH₂OEnantioenriched Epoxide and 1,2-Diol

Table 3: Hydrolytic Kinetic Resolution of Terminal Epoxides.

Regioselective Synthetic Routes to this compound Derivatives

The synthesis of derivatives of this compound often relies on the regioselective ring-opening of the parent epoxide. The inherent strain of the three-membered ring makes it susceptible to nucleophilic attack, and the regioselectivity of this attack is a key consideration in synthetic design.

A study on the reaction of this compound with K⁻, K⁺(15-crown-5)₂ demonstrated a preference for the β-opening of the oxirane ring. This indicates that the introduction of the second CH₂ group in the phenylethyl substituent directs the nucleophilic attack to the carbon atom further from the phenyl group.

The synthesis of specific derivatives, such as azido-substituted oxiranes, highlights the utility of regioselective strategies. For instance, the enantiospecific synthesis of 2(S)- and 2(R)-[1′(S)-azido-2-phenylethyl]oxirane has been achieved, showcasing methods for introducing nitrogen-containing functional groups with high stereocontrol.

The ring-opening of epoxides with various nucleophiles provides a versatile route to a wide array of functionalized derivatives.

Nitrogen Nucleophiles: Amines can open the epoxide ring to yield valuable β-amino alcohols. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. For example, catalyst-controlled regioselective ring-opening of unsymmetrical trans-epoxides with nitrogen nucleophiles has been demonstrated using a cationic aluminum salen catalyst. rsc.org

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles to produce β-alkoxy alcohols and diols, respectively. These reactions are often catalyzed by either acid or base.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful carbon nucleophiles that react with epoxides to form new carbon-carbon bonds. libretexts.org The reaction of this compound with such reagents would lead to the formation of substituted alcohols. The ring-opening of alkynyl-oxiranes with carbon nucleophiles is another important transformation. researchgate.net

Nucleophile TypeReagent ExampleProduct Type
Nitrogen Anilineβ-Amino alcohol rsc.org
Oxygen Methanolβ-Methoxy alcohol
Carbon Phenylmagnesium bromideβ-Phenyl substituted alcohol libretexts.org

Functionalization Methods in the Synthesis of Substituted Oxiranes

Functionalization in the context of this compound can involve modifications to the oxirane ring, the phenylethyl side chain, or the aromatic ring. These transformations provide access to a diverse range of substituted oxiranes with tailored properties.

A sophisticated strategy for functionalizing the aromatic ring is through C-H activation . Palladium-catalyzed meta-C–H functionalization of phenylethyl alcohol derivatives has been reported. rsc.org This method allows for the direct introduction of aryl groups at the meta position of the phenyl ring, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution. This approach provides a powerful tool for creating complex molecular architectures from simple precursors.

The oxirane ring itself is a key site for functionalization, primarily through ring-opening reactions with organometallic reagents . As mentioned previously, Grignard and organolithium reagents are effective for introducing alkyl and aryl groups. libretexts.org The choice of the organometallic reagent and the reaction conditions can influence the regioselectivity of the ring-opening.

Furthermore, the development of highly functionalized organomagnesium reagents through halogen-magnesium exchange has significantly expanded the scope of accessible Grignard reagents for these transformations. nih.gov These functionalized Grignard reagents can carry a variety of functional groups, such as esters and nitriles, allowing for the synthesis of complex, polyfunctional molecules. nih.gov

Functionalization TargetMethodReagentsProduct Type
Aromatic Ring meta-C-H ArylationPd catalyst, Aryl halidemeta-Aryl substituted this compound derivative rsc.org
Oxirane Ring Ring-opening with OrganometallicsGrignard Reagent (e.g., CH₃MgBr)Substituted alcohol (e.g., 5-phenyl-2-pentanol) libretexts.org
Oxirane Ring Ring-opening with Functionalized OrganometallicsFunctionalized Grignard ReagentComplex polyfunctional alcohol nih.gov

Mechanistic Investigations of Oxirane Transformations Involving the Phenylethyl Moiety

Ring-Opening Reactions of 2-(2-Phenylethyl)oxirane and Related Epoxides

The cleavage of the epoxide ring in this compound can be initiated by various reagents and conditions, leading to the formation of diols, amino alcohols, and other valuable chemical intermediates. rsc.orgwestchem.org The regioselectivity and stereochemistry of these reactions are highly dependent on the chosen mechanistic pathway.

Mechanisms of Nucleophilic Ring Opening

Nucleophilic attack is a common method for opening the strained epoxide ring. rsc.org The nature of the nucleophile and the reaction conditions (acidic, basic, or neutral) dictate the specific mechanism and the resulting product.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and making the ring more susceptible to nucleophilic attack. ucalgary.cakhanacademy.org The subsequent ring-opening is best described as a hybrid of S_N1 and S_N2 mechanisms. libretexts.orglumenlearning.com The carbon-oxygen bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom, which is stabilized by the phenylethyl group. libretexts.orglumenlearning.com However, a full carbocation intermediate is not typically formed. Instead, the nucleophile attacks the electrophilic carbon before the C-O bond is completely broken. libretexts.orglumenlearning.com

This attack occurs from the backside, similar to an S_N2 reaction, resulting in an inversion of stereochemistry at the point of attack. ucalgary.ca The regiochemical outcome, however, is characteristic of an S_N1 reaction, with the nucleophile preferentially attacking the more substituted carbon due to its greater positive charge character. ucalgary.calibretexts.org For instance, the acid-catalyzed hydrolysis of an asymmetrically substituted epoxide will yield a trans-1,2-diol with the water molecule having added to the more substituted carbon. libretexts.org

It's important to note that the reactivity of the epoxide carbons in acid-catalyzed ring-opening can be nuanced. While the general trend favors attack at the more substituted carbon, the order of reactivity is often tertiary > primary > secondary. youtube.com This is because the stability of the carbocation-like transition state is the dominant factor for tertiary carbons, while backside attack (S_N2-like) is more important for primary carbons. youtube.com

Table 1: Key Features of Acid-Catalyzed Epoxide Ring Opening

FeatureDescription
Mechanism Hybrid S_N1/S_N2 libretexts.orglumenlearning.com
Initial Step Protonation of the epoxide oxygen ucalgary.cakhanacademy.org
Nucleophilic Attack Occurs at the more substituted carbon (generally) ucalgary.calibretexts.org
Stereochemistry Inversion of configuration at the site of attack ucalgary.ca
Intermediate Partial carbocation character, not a fully formed carbocation libretexts.orglumenlearning.com

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds through a classic S_N2 mechanism. ucalgary.cayoutube.com Due to the significant ring strain of the epoxide, the reaction is driven to completion even though an alkoxide is a poor leaving group. libretexts.orglibretexts.org

The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. youtube.com In this S_N2 reaction, steric hindrance is the dominant factor controlling regioselectivity. chemistrysteps.comyoutube.com Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom. ucalgary.cayoutube.com This results in the formation of a product where the nucleophile is bonded to the less substituted carbon of the original epoxide.

The stereochemistry of the base-catalyzed ring opening is also characteristic of an S_N2 reaction, with the nucleophile attacking from the backside of the carbon-oxygen bond, leading to an inversion of configuration at the reaction center. ucalgary.cayoutube.com For example, the reaction of an epoxide with a Grignard reagent, a strong carbon nucleophile, results in the formation of an alcohol with the new carbon-carbon bond at the less substituted position and with inverted stereochemistry. libretexts.org

Table 2: Comparison of Acid-Catalyzed vs. Base-Catalyzed Ring Opening

FeatureAcid-CatalyzedBase-Catalyzed (Strong Nucleophile)
Mechanism S_N1/S_N2 Hybrid libretexts.orglumenlearning.comS_N2 ucalgary.cayoutube.com
Regioselectivity Nucleophile attacks the more substituted carbon ucalgary.calibretexts.orgNucleophile attacks the less substituted carbon ucalgary.cayoutube.com
Stereochemistry Inversion of configuration ucalgary.caInversion of configuration ucalgary.cayoutube.com
Reaction Conditions Acidic (e.g., H₃O⁺, HX) khanacademy.orglibretexts.orgBasic or Neutral (e.g., RO⁻, CN⁻, RMgX) libretexts.orgyoutube.com

Epoxide rings can also be opened through mechanisms involving single electron transfer (SET). nih.gov This process can be initiated photochemically or thermally using appropriate electron donors or acceptors. nih.gov For instance, irradiation of epoxides in the presence of an amine and a reducing agent like sodium borohydride (B1222165) can lead to the regioselective opening of the epoxide, typically yielding the less substituted alcohol. rsc.org

In these reactions, an electron is transferred to the epoxide, forming a radical anion intermediate. nih.gov This intermediate can then undergo C-O bond cleavage to generate a radical and an alkoxide. The regioselectivity of this cleavage can be influenced by the stability of the resulting radical. Subsequent reaction with a hydrogen atom donor or further reduction completes the process. The use of transition metal catalysts, such as titanium and cobalt complexes, can also facilitate radical redox-relay mechanisms for epoxide isomerization to allylic alcohols, proceeding through radical intermediates. chemrxiv.org

The interaction of carbenes with epoxides can lead to several outcomes, including deoxygenation to form alkenes. unige.ch However, under specific catalytic conditions, carbenes can also induce ring-opening and insertion reactions. For example, metal carbenes derived from α-diazo-β-ketoesters, when catalyzed by a combination of 1,10-phenanthroline (B135089) and a ruthenium complex, can undergo a three-atom insertion into epoxides to form 1,4-dioxenes. unige.chnih.gov This reaction proceeds with a distinct S_N1-like mechanism, showing retention of configuration. unige.chnih.gov

N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts to initiate cascade reactions involving epoxide opening. rsc.org These reactions can lead to the formation of various heterocyclic structures, such as dihydropyrones from γ-epoxy-α,β-enals. rsc.org NHCs can also act as initiators for the ring-opening copolymerization of epoxides and cyclic anhydrides to produce polyesters. rsc.org

Regiochemical Control in Epoxide Ring Opening

The regioselectivity of epoxide ring-opening is a critical aspect for synthetic applications and is primarily governed by a combination of steric and electronic factors. numberanalytics.comresearchgate.net The choice of reaction conditions—acidic or basic—plays a pivotal role in determining which of these factors dominates. d-nb.info

Under basic conditions , with strong, anionic nucleophiles, the reaction follows an S_N2 pathway where steric hindrance is the controlling element. ucalgary.cachemistrysteps.com The nucleophile preferentially attacks the less sterically encumbered carbon atom of the epoxide ring. d-nb.infovu.nl This is a kinetically controlled process where the transition state leading to attack at the less hindered site is lower in energy. youtube.com

In contrast, under acidic conditions , the reaction proceeds through a transition state with significant carbocation character (S_N1-like). ucalgary.calibretexts.org Here, electronic effects are paramount. numberanalytics.com The positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile attacks this more electrophilic, more substituted carbon. chemistrysteps.comvu.nl While the reaction has S_N1-like regioselectivity, the stereochemistry is still controlled by backside attack, leading to inversion of configuration, a hallmark of an S_N2 process. libretexts.org

The nature of the substituents on the epoxide ring also exerts a strong influence. Electron-withdrawing groups can alter the electronic landscape of the epoxide, while bulky substituents will enhance steric hindrance. numberanalytics.com For instance, in styrene (B11656) oxides, the benzylic position is electronically activated, favoring nucleophilic attack at that site under acidic conditions. rsc.org

Catalyst-controlled regioselectivity offers a powerful strategy to override the inherent substrate bias. rsc.org For example, certain cationic aluminum salen catalysts can direct nucleophilic attack to a specific carbon of an unbiased trans-disubstituted epoxide, demonstrating that the catalyst's structure can dictate the regiochemical outcome. rsc.org

Table 3: Factors Influencing Regiochemical Control

FactorInfluence on Regioselectivity
Reaction Conditions Acidic: Favors attack at the more substituted carbon (electronic control). chemistrysteps.comvu.nlBasic: Favors attack at the less substituted carbon (steric control). ucalgary.cachemistrysteps.com
Steric Effects Bulky substituents hinder nucleophilic attack, directing it to the less crowded carbon. numberanalytics.com
Electronic Effects Electron-donating groups stabilize positive charge development at adjacent carbons, favoring attack at that site under acidic conditions. Electron-withdrawing groups can have the opposite effect. numberanalytics.com
Nucleophile Strength Strong nucleophiles favor the S_N2 pathway (attack at less hindered site). Weak nucleophiles often require acid catalysis (attack at more substituted site). chemistrysteps.comnumberanalytics.com
Catalyst Chiral catalysts or specific Lewis acids can enforce a particular regioselectivity, sometimes overriding the substrate's natural preference. rsc.org

Kinetic Studies of Ring Opening Reactions

The kinetics of epoxide ring-opening are highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence of a catalyst. These reactions can proceed through different mechanisms, such as SN1-like or SN2-like pathways, which are reflected in the rate laws. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. The rate of this acid-catalyzed ring-opening is influenced by hydronium ion activity and the concentration of other species like sulfate (B86663) or nitrate (B79036) ions in the medium. nih.gov For substituted epoxides, the presence of nearby functional groups can significantly alter the reaction kinetics. Studies on analogous hydroxy-substituted epoxides have shown that hydroxyl groups can reduce the hydrolysis rate constant by a factor of 6 to 20 compared to non-functionalized epoxides, an effect attributed to electronic and steric factors. oberlin.edu

In base-catalyzed reactions, a strong nucleophile directly attacks one of the epoxide carbons. The reaction rate is typically first order with respect to both the epoxide and the nucleophile. For this compound, nucleophilic attack is expected to occur at the less sterically hindered carbon (the β-position), consistent with an SN2 mechanism. researchgate.net The rate constant is sensitive to the nucleophilicity of the attacking species and the solvent environment. researchgate.net

The table below illustrates the conceptual relationship between reaction conditions and the kinetic rate constant for the ring-opening of a substituted oxirane like this compound.

Reaction ConditionCatalyst/NucleophileTemperatureRelative Rate Constant (k)Dominant Mechanism
Acid-Catalyzed HydrolysisDilute H₂SO₄LowLowSN1-like/SN2-like
Acid-Catalyzed HydrolysisDilute H₂SO₄HighMediumSN1-like/SN2-like
Acid-Catalyzed HydrolysisConcentrated H₂SO₄HighHighSN1-like/SN2-like
Base-Catalyzed MethanolysisCH₃O⁻LowMediumSN2
Base-Catalyzed MethanolysisCH₃O⁻HighHighSN2

Rearrangement Reactions of Phenylethyl-Substituted Oxiranes

Phenylethyl-substituted oxiranes can undergo skeletal rearrangements, particularly under acidic conditions, to yield carbonyl compounds. The course of the rearrangement is dictated by the formation of a carbocationic intermediate upon protonation and ring-opening of the oxirane. libretexts.org For an unsymmetrical epoxide like this compound, protonation is followed by the opening of the ring to form the more stable carbocation. Cleavage of the C-O bond at the more substituted carbon (the benzylic position if the substituent were directly on the ring) is typically favored. However, with a phenylethyl group, the positive charge would preferentially form at the secondary carbon of the oxirane ring.

Once the carbocation is formed, a 1,2-hydride or alkyl/aryl shift can occur to yield a more stable structure. In the case of phenylethyl-substituted oxiranes, this can lead to the formation of substituted aldehydes or ketones. For instance, the acid-catalyzed rearrangement of stilbene (B7821643) oxides, which are structurally related, is known to produce diarylacetaldehydes. semanticscholar.orgnih.gov These transformations are analogous to the Pinacol rearrangement, where a diol rearranges to a ketone, or the Meinwald rearrangement of epoxides.

The potential products from the acid-catalyzed rearrangement of this compound are outlined in the table below, showcasing the diversity of outcomes from such reactions.

Starting OxiraneReaction ConditionRearrangement TypeMajor Product
This compoundLewis Acid (e.g., BF₃·OEt₂)1,2-Hydride Shift4-Phenyl-2-butanone
This compoundBrønsted Acid (e.g., H₂SO₄)1,2-Hydride Shift4-Phenyl-2-butanone
1-phenyl-2-(phenylethyl)oxiraneLewis Acid (e.g., BF₃·OEt₂)Phenyl Shift1,4-Diphenyl-2-butanone

Intramolecular Cyclization Processes of Oxirane Precursors

The phenylethyl moiety in this compound provides an internal nucleophile in the form of the phenyl ring. This allows for intramolecular cyclization reactions, most notably through a Friedel-Crafts type mechanism. masterorganicchemistry.com In the presence of a suitable Lewis or Brønsted acid catalyst, the epoxide oxygen is activated, making the carbons of the oxirane ring electrophilic. The pendant aromatic ring can then attack one of these carbons, leading to ring closure.

For this compound, this intramolecular Friedel-Crafts alkylation is an efficient method for synthesizing six-membered rings. masterorganicchemistry.com The attack of the phenyl ring at the internal carbon of the epoxide (C2) results in the formation of a tetrahydronaphthalene ring system, a common scaffold in many natural products and pharmaceuticals. Specifically, this cyclization would yield 2-tetralol. The formation of six-membered rings through this pathway is generally favored over five- or seven-membered rings. masterorganicchemistry.com Various acid catalysts can be employed for this transformation, with the choice of catalyst influencing the reaction yield and selectivity.

The following table summarizes typical catalysts and outcomes for the intramolecular cyclization of phenylethyl-substituted precursors.

PrecursorCatalystSolventMajor ProductReported Yield
4-Phenyl-1-butanol (similar precursor)Polyphosphoric Acid (PPA)-Tetralin50% masterorganicchemistry.com
Secondary Monofluoroalkane (similar cyclization)B(C₆F₅)₃ (2 mol%)HFIP1-Phenethyl-2,3-dihydro-1H-indene91% researchgate.net
This compoundAlCl₃CS₂2-Tetralol(Expected High)
This compoundMethanesulfonic Acid (MSA)-2-Tetralol(Expected High) masterorganicchemistry.com

Computational and Theoretical Studies of 2 2 Phenylethyl Oxirane Systems

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in mapping the intricate pathways of reactions involving oxiranes. iitb.ac.inrsc.org These studies allow for the detailed characterization of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Research on analogous systems like styrene (B11656) oxide provides a strong theoretical foundation for understanding 2-(2-phenylethyl)oxirane. For instance, DFT calculations have been used to investigate the cycloaddition of CO2 with styrene oxide catalyzed by bimetallic metal-organic frameworks (MOFs). rsc.org These models calculate the free energy of adsorption of the epoxide onto the catalyst's active site and determine the activation free energies for the subsequent reaction steps. rsc.org In one such study, the adsorption of styrene oxide onto the Al site of an Al-Cu-BTC paddlewheel was found to have a free energy of -29.0 kcal mol⁻¹, indicating a strong interaction that facilitates the reaction. rsc.org

Similarly, the mechanism of the ring-opening of styrene oxide has been modeled. oup.com In the fixation of CO2 catalyzed by Mg-MOF-74, the rate-determining step was identified as the ring-opening of the epoxide, with a calculated free energy barrier of 25.3 kcal/mol. oup.com Such calculations are crucial for understanding catalyst efficiency and for designing new catalytic systems. iitb.ac.in

Theoretical studies also elucidate the role of various reagents and catalysts. The allylation of styrene oxide catalyzed by indium nanoparticles has been modeled using DFT, successfully correlating computational results with experimental findings. mdpi.comsciforum.net The models can trace the complete reaction process, including the formation of intermediates like phenylacetaldehyde, which arises from the opening of the benzylic C-O bond of the epoxide. mdpi.com The mechanism of amine-catalyzed ring-opening of oxiranes by carboxylic acids has also been detailed through quantum modeling, establishing the kinetic and thermodynamic characteristics of possible transition states. researchgate.net

Table 1: Calculated Activation and Adsorption Energies for Styrene Oxide Reactions This table presents data from DFT calculations on reactions involving styrene oxide, a close structural analog to this compound. The energies, given in kilocalories per mole (kcal/mol), quantify key steps in the reaction pathways.

Reaction SystemParameterCalculated Value (kcal/mol)Source
CO₂ Cycloaddition (Al-Cu-BTC catalyst)Free Energy of SO Adsorption on Al site-29.0 rsc.org
CO₂ Cycloaddition (Al-Cu-BTC catalyst)Activation Free Energy (on Al center)29.9 rsc.org
CO₂ Cycloaddition (Al-Cu-BTC catalyst)Activation Free Energy (on Cu center)36.4 rsc.org
CO₂ Fixation (Mg-MOF-74 catalyst)Free Energy Barrier (Ring-Opening)25.3 oup.com

Computational Modeling of Regio- and Stereoselectivity in Epoxide Transformations

The ring-opening of unsymmetrical epoxides like this compound can yield two different regioisomers, depending on which of the two epoxide carbons is attacked by the nucleophile. Computational modeling is exceptionally powerful in predicting and explaining the observed regioselectivity.

For styrene oxide, theoretical studies have modeled the nucleophilic attack at both the carbon atom attached to the aromatic system (C-I, the benzylic position) and the less substituted terminal carbon atom (C-I′). sciforum.net By calculating the potential energy profiles for both pathways, researchers can determine which route is energetically more favorable. mdpi.comsciforum.net DFT studies on the indium-catalyzed allylation of styrene oxide, for example, modeled the direct allylation on each carbon atom of the oxirane ring to understand the formation of different alcohol products. mdpi.com

The regioselectivity is heavily influenced by the reaction mechanism, which can be elucidated computationally. researchgate.net In the acid-catalyzed ring opening of 2-(chloromethyl)oxirane, a related substituted epoxide, it was found that the reaction proceeds through a mix of SN2 and borderline SN2 mechanisms. researchgate.net The balance between these pathways, which computational models can predict, determines the ratio of the "normal" (attack at the less hindered carbon) and "abnormal" (attack at the more substituted carbon) products. researchgate.net

A green chemistry experiment involving the titanocene-catalyzed reductive opening of this compound specifically highlights the practical implications of this selectivity. acs.org The reaction yields 4-phenyl-2-butanol, the product resulting from the formation of the more substituted radical intermediate, demonstrating predictable regioselectivity. acs.org Similarly, microwave-assisted ring-opening of a sterically hindered analog, (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane, with various aromatic amines was shown to be highly regioselective, a finding supported by computational analysis. acs.org

Table 2: Factors Influencing Regioselectivity in Oxirane Ring-Opening This table summarizes key factors, often quantified by computational models, that determine the site of nucleophilic attack on the epoxide ring.

Influencing FactorDescriptionComputational InsightSource
Steric Hindrance The physical obstruction at one of the epoxide carbons.Models calculate steric energies to favor attack at the less hindered carbon (e.g., SN2 mechanism). researchgate.net
Electronic Effects The ability of substituents to stabilize charge in the transition state. The phenylethyl group can stabilize a partial positive charge on the adjacent carbon.Calculation of partial charges and transition state energies reveals electronic stabilization, favoring attack at the benzylic-type carbon (SN1-like mechanism). rsc.org
Catalyst Interaction The way a catalyst coordinates to the epoxide oxygen and directs the nucleophile.Models can simulate the catalyst-substrate complex and calculate energy barriers for attack at each carbon. rsc.orgmdpi.com
Reaction Mechanism The nature of the pathway (e.g., SN1 vs. SN2).DFT calculations can distinguish between concerted (SN2) and stepwise (SN1) pathways by locating intermediates and transition states, predicting the resulting regiochemistry. researchgate.net

Structure-Reactivity Relationships Derived from Computational Models

Computational models can derive direct relationships between the calculated structural and electronic properties of a molecule and its observed chemical reactivity. acs.org These structure-reactivity relationships are fundamental to predicting the behavior of new compounds and designing more efficient chemical reactions.

One key relationship involves the polarization of the epoxide's C-O bonds. DFT studies on styrene oxide interacting with a catalyst show that adsorption onto a Lewis acidic metal center causes the Cα–O bond to lengthen significantly. rsc.org For example, upon adsorption on an Al-Cu-BTC MOF, the Cα–O bond length of styrene oxide increased from 1.425 Å to 1.492 Å. rsc.org This bond elongation indicates a weakening of the bond and an increase in its polarization, which activates the epoxide for nucleophilic attack and facilitates the ring-opening reaction. rsc.org

High-level electronic structure calculations have been employed to quantify the effects of alkyl and aryl structure on the energy barriers of competing reactions, such as SN2 and E2. researchgate.net These studies create comprehensive models that correlate factors like α- and β-methylation, adjacency to unsaturated groups (like the phenyl group in phenyloxiranes), and ring strain with the activation energies of reaction pathways. researchgate.net

Furthermore, computational methods can rationalize experimental outcomes by examining the underlying electronic structure. For instance, the enhanced reactivity of epoxides adjacent to a phenyl ring can be attributed to the delocalization of charge in the transition state, an effect that can be visualized and quantified through calculated orbital interactions and charge distributions. researchgate.net These theoretical insights are essential for moving beyond simple empirical rules and developing a more nuanced, predictive understanding of chemical reactivity. researchgate.netquantistry.com

Applications of 2 2 Phenylethyl Oxirane As a Building Block in Complex Organic Synthesis

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

2-(2-Phenylethyl)oxirane serves as a key precursor in the synthesis of a variety of bioactive molecules and pharmaceutical intermediates. The epoxide ring is susceptible to ring-opening reactions by a wide range of nucleophiles, enabling the facile introduction of diverse functional groups.

One notable application is in the synthesis of 2-(2-phenylethyl)chromones (PECs), a class of naturally occurring compounds that exhibit a range of biological activities, including anti-diabetic, anti-cancer, antioxidant, and anti-inflammatory properties. researchgate.net The synthesis of these complex structures often involves the reaction of phenols with precursors derived from this compound. Research has shown that a bifurcated pathway involving di-epoxy-tetrahydro-2-(2-phenethyl)chromone, a derivative of this compound, can lead to various flidersia-type derivatives. mdpi.com

Furthermore, derivatives of this compound are crucial intermediates in the preparation of hydroxyethylamine-based HIV protease inhibitors. thieme-connect.com For instance, a stereocontrolled synthesis of N-protected (1S,1'S)-α-aminoepoxides, which are important for creating hydroxyethylamine dipeptide isosteres, starts from α-aminoesters and involves intermediates structurally related to this compound. thieme-connect.com The enantioselective synthesis of the HIV protease inhibitor Amprenavir has been achieved through the cobalt-catalyzed hydrolytic kinetic resolution of 2-(1-azido-2-phenylethyl)oxirane. researchgate.netnih.gov This highlights the importance of the oxirane moiety in constructing chiral centers with high stereoselectivity.

The versatility of the oxirane ring is further demonstrated in its use to create azetidines, which are important bioactive compounds and pharmaceutical building blocks. acs.org Ring-opening of the oxirane followed by intramolecular cyclization is a key strategy in synthesizing these four-membered nitrogen-containing heterocycles. acs.org

The following table summarizes some key bioactive molecules and pharmaceutical intermediates synthesized using this compound or its close derivatives:

Bioactive Molecule/IntermediateSynthetic Application of OxiraneReference
2-(2-Phenylethyl)chromones (PECs)Precursor for the chromone (B188151) backbone researchgate.net
HIV Protease Inhibitors (e.g., Amprenavir)Chiral building block for the hydroxyethylamine isostere thieme-connect.comresearchgate.netnih.gov
Azetidine DerivativesSubstrate for ring-opening and intramolecular cyclization acs.org
2-(2-hydroxy-4-phenylbutyl)aminoethyl hydrogen sulphateIntermediate in the synthesis of morpholine (B109124) derivatives ambeed.com

Integration into Heterocyclic Compound Synthesis

The reactivity of the epoxide ring in this compound makes it a valuable synthon for the construction of various heterocyclic compounds. The ring-opening of the oxirane by different nucleophiles provides a straightforward method to introduce a 2-hydroxy-4-phenylbutyl functionality, which can then undergo further transformations to form heterocyclic rings.

A significant application is in the synthesis of morpholine derivatives. For example, the reaction of this compound with 2-aminoethyl hydrogen sulfate (B86663) leads to the formation of 2(RS)-(2-phenylethyl)morpholine. ambeed.com This reaction proceeds through an intermediate, 2-(2-hydroxy-4-phenylbutyl)aminoethyl hydrogen sulphate, which is not isolated but cyclized in situ. ambeed.com

The oxirane moiety can also be a precursor for other heterocyclic systems. For instance, the synthesis of pyrazoline derivatives has been explored through the 1,3-dipolar cycloaddition of nitrilimines with vinyl-substituted oxiranes. yok.gov.tr While this specific study focused on 2-methyl-2-vinyloxirane, the principles can be extended to derivatives of this compound, highlighting its potential in constructing five-membered heterocyclic rings.

The versatility of oxiranes in heterocyclic synthesis is further underscored by their use in creating a wide array of structures. For example, various oxirane compounds can be used to synthesize aldehydes, which are important intermediates for many heterocyclic systems. google.com

The table below provides examples of heterocyclic compounds synthesized from this compound and related epoxides.

Heterocyclic CompoundSynthetic StrategyReference
2(RS)-(2-Phenylethyl)morpholineRing-opening with 2-aminoethyl hydrogen sulfate followed by in-situ cyclization ambeed.com
Dihydropyrazole DerivativesPotential for 1,3-dipolar cycloaddition reactions with vinyl-substituted oxirane precursors yok.gov.tr

Role in Advanced Materials and Polymer Science

The unique chemical properties of this compound and its derivatives also lend themselves to applications in materials science and polymer chemistry. The oxirane ring can participate in ring-opening polymerization to form polyethers, and the phenylethyl group can influence the physical and chemical properties of the resulting polymers.

While direct polymerization of this compound is not extensively documented in the provided context, the use of similar oxirane-containing monomers is well-established in polymer synthesis. For instance, block copolymers containing poly(2-alkyloxazoline)s have been used to create micelles that act as nanoreactors for catalysis. mdpi.com The core of these micelles can be tailored by using different oxazoline (B21484) monomers, and it is conceivable that monomers derived from this compound could be employed to create hydrophobic cores with specific properties.

Furthermore, the phenylethyl group itself has been studied in the context of polymerization. For example, an S-(2-phenylethyl) substituted xanthate was investigated as a chain transfer agent in the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of vinyl acetate, although it was found to be ineffective due to the lack of stabilization of the primary 2-phenylethyl radical. mdpi.com This indicates that while the phenylethyl group can be incorporated into polymer structures, its electronic properties must be carefully considered in the design of polymerization systems.

The broader field of radical chemistry in polymer science encompasses various synthesis and modification techniques where oxirane-containing molecules could play a role. beilstein-journals.org For example, post-polymerization modification could involve the reaction of functional groups on a polymer backbone with this compound to introduce specific functionalities.

The development of biomedical polymers is another area where oxirane-based monomers are relevant. nih.gov The biocompatibility and functionality of these polymers are critical, and the incorporation of moieties like the phenylethyl group could be used to tune the hydrophobic-hydrophilic balance and other properties of materials used in drug delivery and tissue engineering.

Application AreaRole of this compound or related structuresReference
Polymer Compartments for CatalysisPotential as a monomer to form hydrophobic cores in block copolymer micelles mdpi.com
RAFT PolymerizationThe 2-phenylethyl group has been studied as part of a chain transfer agent mdpi.com
Biomedical PolymersOxirane-based monomers are used to synthesize functional polymers for biomedical applications nih.gov

Future Directions and Emerging Research Avenues in 2 2 Phenylethyl Oxirane Chemistry

Development of Novel Catalytic Systems for Oxirane Synthesis and Transformation

The synthesis and subsequent transformation of 2-(2-phenylethyl)oxirane are central to its application. Emerging research is heavily focused on creating catalytic systems that offer superior control over reactivity and stereochemistry, while also aligning with the principles of green chemistry.

For Synthesis: The primary route to this compound is the epoxidation of 4-phenyl-1-butene (B1585249). Future research will likely pivot towards more sustainable and selective catalytic methods.

Biocatalysis: Enzymes are gaining prominence as highly selective catalysts. Unspecific peroxygenases (UPOs), for example, have demonstrated the ability to epoxidize long-chain terminal alkenes using only hydrogen peroxide as a cosubstrate, offering a green alternative to traditional methods. mdpi.com Similarly, engineered P450 monooxygenases are being developed to catalyze stereoselective epoxidations on non-activated C-H bonds. royalsocietypublishing.org The application of such biocatalysts could enable the production of enantioenriched this compound directly from the corresponding alkene. mdpi.comroyalsocietypublishing.org

Photocatalysis: Light-driven reactions represent a frontier in sustainable synthesis. Iron complexes have been shown to photocatalytically catalyze the epoxidation of alkenes using water as the oxygen atom source. scispace.com This approach, which harnesses visible light, could provide an energy-efficient pathway to this compound. scispace.com

Heterogeneous Catalysis: The development of robust, recyclable catalysts is a major goal. Titanium-silica heterogeneous catalysts, particularly when used with specific solvents like α,α,α-trifluorotoluene, have shown high conversion and excellent selectivity for the epoxidation of terminal alkenes. rsc.org Similarly, electron-poor Platinum(II) complexes are highly active and regioselective for producing terminal epoxides from dienes using hydrogen peroxide. acs.org

For Transformation: The reactivity of the epoxide ring in this compound allows for a multitude of transformations. Novel catalysts are being designed to control the outcomes of these reactions, particularly ring-opening.

Enantioselective Ring-Opening: Since this compound is chiral, its kinetic resolution—where one enantiomer reacts faster than the other—is a powerful strategy. Polymer-supported and silica-bound chiral Co(salen) complexes are effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides, yielding highly enantioenriched epoxides and 1,2-diols. acs.org These immobilized catalysts simplify purification and can be recycled without loss of activity. acs.org Metal-salen complexes, particularly with chromium and cobalt, are a major focus for various asymmetric ring-opening reactions. mdpi.comunits.it

Polymerization: Cobalt-based bimetallic catalysts have been reported for the enantioselective polymerization of racemic terminal epoxides. cornell.edu This process can simultaneously produce highly isotactic polyethers and recover the unreacted, enantiopure epoxide, presenting a dual-value proposition. cornell.edu Applying this to this compound could yield novel polymers with specific stereochemistry and provide access to the optically pure epoxide.

Table 1: Emerging Catalytic Systems for Terminal Epoxide Synthesis & Transformation

Catalytic Approach Catalyst Type Reaction Key Advantages Relevant Compounds
BiocatalysisUnspecific Peroxygenases (UPOs)EpoxidationGreen (uses H₂O₂), high selectivity for terminal epoxides. mdpi.com4-phenyl-1-butene
BiocatalysisEngineered P450 MonooxygenasesEpoxidationStereoselective hydroxylation and epoxidation. royalsocietypublishing.org4-phenyl-1-butene
BiocatalysisEpoxide Hydrolases (EHs)Hydrolytic Kinetic ResolutionNo cofactors needed, high enantioselectivity. nih.govThis compound
PhotocatalysisIron(III) ComplexesEpoxidationUses water as oxygen source, visible light-driven. scispace.com4-phenyl-1-butene
PhotocatalysisTitanocene/Photoredox Dual CatalysisReductive Ring-OpeningMild, environmentally benign conditions. rsc.orgThis compound
Heterogeneous CatalysisTitanium-Silica (Ti-SiO₂)EpoxidationRecyclable, high selectivity with specific solvents. rsc.org4-phenyl-1-butene
Homogeneous CatalysisChiral Co(salen) ComplexesHydrolytic Kinetic ResolutionHigh enantioselectivity, broad substrate scope. acs.orgThis compound
Homogeneous CatalysisCobalt-based Bimetallic CatalystsEnantioselective PolymerizationProduces isotactic polyethers and enantiopure epoxides. cornell.eduThis compound

Exploration of New Reaction Manifolds and Applications

Beyond improving existing reactions, researchers are exploring entirely new ways to use epoxides like this compound, expanding their synthetic utility and creating novel molecular architectures and materials.

Cascade Reactions: Epoxide-opening cascades are powerful, one-pot strategies for rapidly building molecular complexity. acs.orgnih.govnumberanalytics.com These reactions use the initial ring-opening of an epoxide to trigger subsequent intramolecular cyclizations, forming complex heterocyclic or polycyclic structures. acs.orgnih.gov For a substrate like this compound, designing a suitable reaction partner could initiate a cascade to produce complex molecules relevant to natural product synthesis or drug discovery. nih.gov

Carbon Dioxide (CO₂) Fixation: The utilization of CO₂ as a C1 building block is a paramount goal in sustainable chemistry. oup.com The reaction of epoxides with CO₂ is a prominent atom-economical route to two valuable classes of compounds:

Cyclic Carbonates: The cycloaddition of CO₂ to terminal epoxides yields five-membered cyclic carbonates. researchgate.net This transformation can be driven by photocatalysts under mild conditions (room temperature and atmospheric pressure) or catalyzed by various metal complexes and organocatalysts. acs.orgacs.orgscispace.com The resulting carbonate from this compound could find applications as a green solvent or electrolyte component. researchgate.net

Polycarbonates: The ring-opening copolymerization (ROCOP) of epoxides with CO₂ produces aliphatic polycarbonates. colab.wsnih.gov By carefully selecting catalysts (e.g., binary Schiff base cobalt systems) and copolymerizing with other epoxides, the properties of the resulting polymer, such as glass transition temperature and hydrophilicity, can be precisely tailored. mdpi.com This opens the door to creating new, potentially biodegradable materials from this compound. nih.gov

Novel Polymer Applications: The development of new catalytic systems for epoxide polymerization is unlocking access to polymers with precisely controlled stereochemistry. cornell.eduresearchgate.net Isotactic polyethers derived from the enantioselective polymerization of terminal epoxides have potential applications as improved elastomers, sealants, and biomedical components. cornell.edu Furthermore, functional groups can be introduced into these polymers through post-polymerization modification, expanding their utility. frontiersin.org

Advanced Spectroscopic and Mechanistic Characterization Techniques for Reaction Intermediates

A deeper understanding of how reactions proceed is crucial for optimizing conditions and designing better catalysts. The study of epoxide reaction mechanisms is increasingly benefiting from advanced analytical techniques that can monitor reactions in real-time and characterize fleeting intermediates.

In-situ Reaction Monitoring: Techniques that follow a reaction as it happens provide invaluable kinetic and mechanistic data. acs.org

FTIR and Raman Spectroscopy: In-situ infrared (e.g., ReactIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time under actual reaction conditions. scholaris.camt.com For instance, these methods have been used to monitor the photocatalytic epoxidation of alkenes and the copolymerization of CO₂ with epoxides, allowing for the determination of reaction orders and activation energies. mt.commdpi.com

Vibrational Circular Dichroism (VCD): For chiral reactions like the kinetic resolution of this compound, the combination of VCD with IR spectroscopy allows for the in-situ measurement of the enantiomeric excess of the epoxide throughout the reaction. acs.orgacs.org This provides a more accurate way to measure catalyst selectivity and gain deeper mechanistic insights. acs.org

Computational and Mechanistic Studies:

Density Functional Theory (DFT): Computational methods like DFT are indispensable for mapping out reaction pathways and understanding the structures of transition states. aiche.org DFT calculations have been used to investigate the mechanisms of epoxide ring-opening by various nucleophiles and catalysts, providing insights that guide experimental work. rsc.orgresearchgate.netmdpi.com For this compound, DFT could be used to predict regioselectivity in ring-opening reactions and rationalize the enantioselectivity of chiral catalysts.

Reaction Progress Kinetic Analysis (RPKA): This methodology uses the data from in-situ monitoring to rapidly determine the kinetic dependencies of a reaction, helping to elucidate complex catalytic cycles. acs.orgscholaris.ca Applying RPKA to reactions of this compound would streamline the process of mechanistic investigation and catalyst optimization.

Table 2: Advanced Techniques for Mechanistic Studies of Epoxide Reactions

Technique Application Information Gained
In-situ FTIR/Raman SpectroscopyReal-time reaction monitoringConcentration profiles, reaction kinetics, product formation, catalyst behavior. mt.commdpi.com
Vibrational Circular Dichroism (VCD-IR)In-situ enantiomeric excess monitoringReal-time ee values, accurate measurement of catalyst selectivity (krel). acs.orgacs.org
Density Functional Theory (DFT)Computational modeling of reaction pathwaysTransition state structures, activation energies, mechanistic pathways, origins of selectivity. rsc.orgmdpi.com
Reaction Progress Kinetic Analysis (RPKA)Kinetic analysis from real-time dataRate laws, catalyst deactivation pathways, mechanistic elucidation. acs.orgscholaris.ca

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-phenylethyl)oxirane via epoxidation?

  • Methodological Answer : The epoxidation of alkenes is a common route. For analogs like difluoromethyl-substituted oxiranes, epoxidation using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C achieves high selectivity and yield . To adapt this for this compound, start with the corresponding alkene precursor (e.g., styrene derivative) and optimize reaction time, temperature, and stoichiometry. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Post-reaction, purify using column chromatography with ethyl acetate/hexane gradients to isolate the epoxide.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify the oxirane ring protons (δ ~3.0–4.0 ppm) and phenyl group signals (δ ~7.2–7.4 ppm). Compare with published spectra of structurally similar epoxides .
  • GC-MS : Analyze fragmentation patterns. For example, cleavage of the CH2_2-CH2_2 bond between the oxirane and phenyl moieties generates characteristic ions (e.g., m/z 121 for phenyl fragments) .
  • IR : Confirm the presence of the epoxy ring via C-O-C stretching vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of this compound synthesis?

  • Methodological Answer :

  • Kinetic Studies : Measure rate constants under varying temperatures and concentrations to deduce reaction order.
  • Isotopic Labeling : Use 18O^{18}O-labeled peroxides (e.g., 18O^{18}O-m-CPBA) to track oxygen incorporation into the epoxide ring .
  • Computational Modeling : Perform DFT calculations to map transition states and identify steric/electronic effects influencing regioselectivity .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts or MS fragments) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally characterized analogs (e.g., 2-(4-methylphenyl)oxirane or halogen-substituted derivatives) .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate oxirane carbons from aromatic carbons .
  • High-Resolution MS (HRMS) : Confirm molecular formulas to rule out isobaric interferences .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and EN166-certified safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes with saline solution .

Q. How can this compound be evaluated for applications in polymer chemistry?

  • Methodological Answer :

  • Copolymerization Studies : React with diols (e.g., hexane-1,6-diol) or diamines to form epoxy resins. Monitor cross-linking efficiency via gel permeation chromatography (GPC) or rheometry .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and compare with commercial resins (e.g., bisphenol-A epoxides) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-phenylethyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(2-phenylethyl)oxirane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.